Metrafenone-d9

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

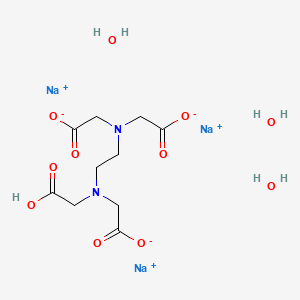

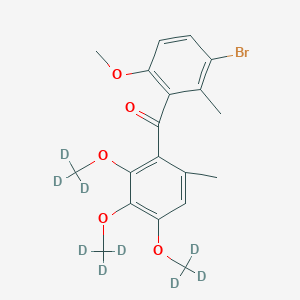

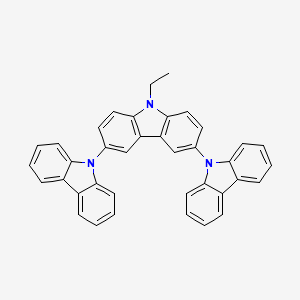

Metrafenone-d9 is an isotope-labeled analog of the systemic benzophenone fungicide, metrafenone. The compound is characterized by the replacement of the 2,3,4-trimethoxy protons with deuterium, resulting in the molecular formula C19H12D9BrO5 . This modification makes it particularly useful in scientific research, especially in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides .

Méthodes De Préparation

The preparation of metrafenone-d9 involves several synthetic steps. The process typically includes diazotization, hydrolysis, etherification, selective oxidation, positioning oxidation, bromination, acylating chlorination, methylation, methoxylation, and Friedel-Crafts acylation reactions . These steps are meticulously carried out to ensure high purity and yield of the final product .

Analyse Des Réactions Chimiques

Metrafenone-d9 undergoes various chemical reactions, including:

Debromination: This reaction involves the removal of the bromine atom, which can be replaced by other substituents.

Substitution: The bromine atom in this compound can be substituted with other groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents, brominating agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Metrafenone-d9 is extensively used in scientific research due to its unique properties. Some of its applications include:

Isotope Dilution Mass Spectrometry (IDMS): The compound is used as an internal standard in IDMS for the quantitative analysis of pesticides.

Photodegradation Studies: Research has been conducted on the photodegradation of this compound in aqueous solutions to understand its environmental fate.

Pesticide Research: As an analog of metrafenone, it is used in studies related to the efficacy and environmental impact of fungicides.

Mécanisme D'action

Metrafenone-d9, like its non-labeled counterpart, exerts its effects by targeting the actin/myosin/fimbrin function in fungi . This disrupts the cytoskeleton of the fungal cells, leading to their death. The compound is particularly effective against powdery mildew in various crops .

Comparaison Avec Des Composés Similaires

Metrafenone-d9 is unique due to its deuterium labeling, which makes it highly valuable in analytical chemistry. Similar compounds include:

Metrafenone: The non-labeled version, used as a fungicide.

Pyriophenone: Another aryl-phenyl-ketone fungicide with similar applications.

This compound stands out due to its application in isotope dilution mass spectrometry, which is not a common feature of its analogs.

Propriétés

Formule moléculaire |

C19H21BrO5 |

|---|---|

Poids moléculaire |

418.3 g/mol |

Nom IUPAC |

(3-bromo-6-methoxy-2-methylphenyl)-[6-methyl-2,3,4-tris(trideuteriomethoxy)phenyl]methanone |

InChI |

InChI=1S/C19H21BrO5/c1-10-9-14(23-4)18(24-5)19(25-6)15(10)17(21)16-11(2)12(20)7-8-13(16)22-3/h7-9H,1-6H3/i4D3,5D3,6D3 |

Clé InChI |

AMSPWOYQQAWRRM-ASMGOKTBSA-N |

SMILES isomérique |

[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)C(=O)C2=C(C=CC(=C2C)Br)OC)OC([2H])([2H])[2H])OC([2H])([2H])[2H] |

SMILES canonique |

CC1=CC(=C(C(=C1C(=O)C2=C(C=CC(=C2C)Br)OC)OC)OC)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4,6,8,8-tetramethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanoic acid](/img/structure/B12058962.png)

![N-[2-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12058972.png)

![2-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12058982.png)